4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine
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Overview
Description
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a mesitylsulfonyl group and an oxadiazole ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or oxadiazole rings.
Reduction: Reduced forms of the mesitylsulfonyl or oxadiazole rings.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The oxadiazole ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(1-(Tosyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Uniqueness
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is unique due to the presence of the mesitylsulfonyl group, which provides steric hindrance and electronic effects that can influence the compound’s reactivity and biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c1-10-8-11(2)14(12(3)9-10)27(24,25)23-6-4-13(5-7-23)15-21-22-16(26-15)17(18,19)20/h8-9,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOQQVHSQFCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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